![molecular formula C24H18N2O2 B14425074 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 84814-54-0](/img/structure/B14425074.png)
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles can yield carbazoles in good yields . The reaction conditions often require the use of catalysts such as palladium or iridium, along with specific solvents and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of magnetically recoverable palladium nanocatalysts have been explored to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of cancer cells, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Shares similar structural features and biological activities.
Carbazole derivatives: These compounds exhibit similar photochemical and thermal stability, making them useful in electronic applications.
Uniqueness
2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
84814-54-0 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-(2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-6-2-4-8-20(14)26-24(28)19-12-15-10-11-17-16-7-3-5-9-21(16)25-23(17)18(15)13-22(19)27/h2-13,25,27H,1H3,(H,26,28) |
Clave InChI |
ZFHYVPRSMHHGSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


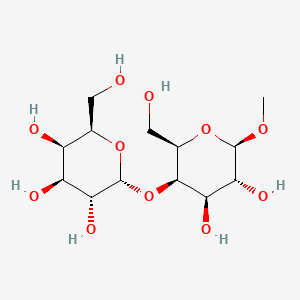
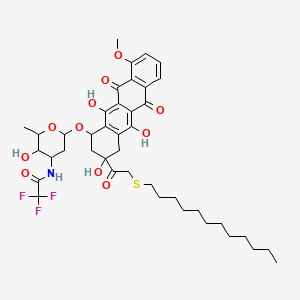
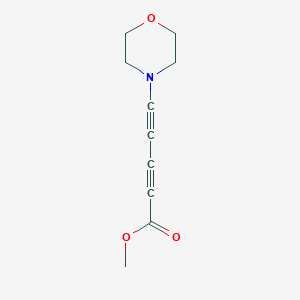
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)


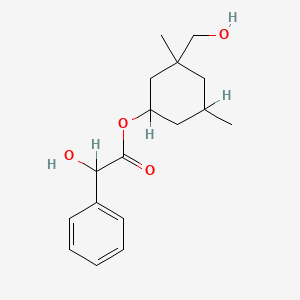
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
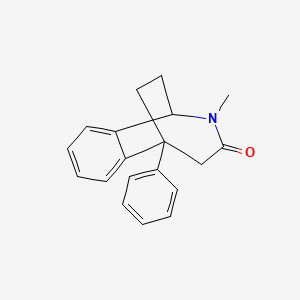

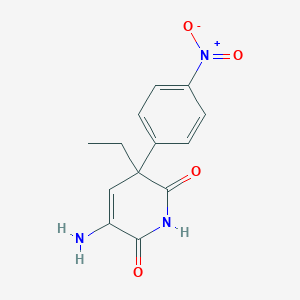
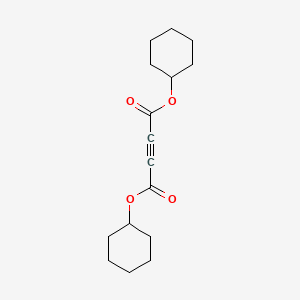
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
